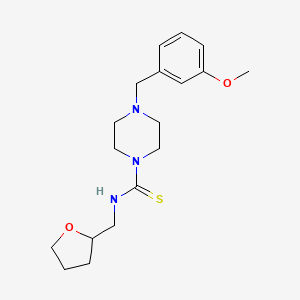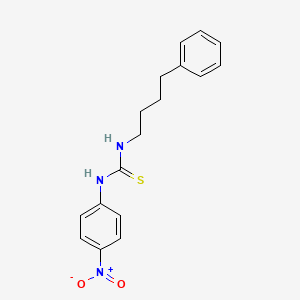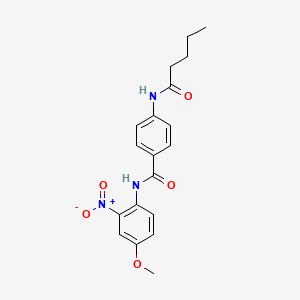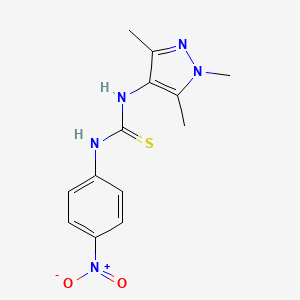![molecular formula C17H17F3N4O B4128922 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4128922.png)
4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Descripción general
Descripción
4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves the introduction of trifluoromethyl groups into aromatic compounds. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This can be achieved through hydrosilylation reactions followed by reactions with nucleophilic CF3 sources such as Togni Reagent I .
Industrial Production Methods
Industrial production methods for trifluoromethylpyridine derivatives often involve either direct fluorination or the assembly of pyridine from trifluoromethyl-containing building blocks. The choice of method depends on the desired target compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the trifluoromethylation of pyridine derivatives can be achieved using Togni Reagent I in the presence of hydrosilylation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine ring contributes to its unique chemical properties, which can affect its binding affinity and specificity for certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Flonicamid: Contains a 4-trifluoromethyl-pyridine structure and is used as an insecticide.
Sulfoxaflor: Another insecticide that targets sap-feeding pests.
Uniqueness
What sets 4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide apart is its combination of a trifluoromethyl group, a pyridine ring, and a piperazine moiety. This unique structure imparts distinctive physical and chemical properties, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
4-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-2-6-14(13)22-16(25)24-11-9-23(10-12-24)15-7-3-4-8-21-15/h1-8H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDXPMINHUFNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-N,4-N-bis[1-(4-methoxyphenyl)ethyl]benzene-1,4-dicarboxamide](/img/structure/B4128854.png)

![METHYL 2-[({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE](/img/structure/B4128861.png)
![N-(2-methoxy-4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4128868.png)
![N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4128883.png)
![4-({[(4-fluoro-2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4128890.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl 4-cyano-2-fluorobenzoate](/img/structure/B4128898.png)

![N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide](/img/structure/B4128904.png)


![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4128929.png)
![N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B4128934.png)

